molecular formula C15H25N3O B12930787 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- CAS No. 5874-68-0

4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro-

Cat. No.: B12930787
CAS No.: 5874-68-0
M. Wt: 263.38 g/mol
InChI Key: FVWPCFUMJSDNDV-UHFFFAOYSA-N
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Description

The compound 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- (hereafter referred to as Compound A) is a bicyclic heterocyclic molecule featuring a 4H-imidazol-4-one core substituted with cyclohexyl and cyclohexylamino groups. The analysis below relies on structurally and functionally related imidazolone derivatives to infer properties and behaviors.

Properties

CAS No.

5874-68-0

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-cyclohexyl-2-(cyclohexylamino)-4H-imidazol-5-one

InChI

InChI=1S/C15H25N3O/c19-14-11-16-15(17-12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,17)

InChI Key

FVWPCFUMJSDNDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NCC(=O)N2C3CCCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 4H-Imidazol-4-one derivatives typically involves the condensation of appropriate amidine or imidoyl chloride intermediates with amines under controlled conditions. The cyclohexyl substituents are introduced via cyclohexylamine or cyclohexane-based precursors. The key steps include:

  • Formation of imidoyl chloride intermediates from α-chloroacetamides.
  • Reaction of these intermediates with cyclohexylamine to form the imidazol-4-one ring.
  • Purification and isolation of the final product.

Preparation of Imidoyl Chloride Intermediates

A critical precursor in the synthesis is the imidoyl chloride, which is prepared by chlorination of α-chloroacetamides using phosphorus pentachloride (PCl5) in anhydrous benzene under reflux conditions.

Step Reagents & Conditions Description
1 α-Chloroacetamide (50 mmol), PCl5 (1.1 eq), benzene, reflux 14 h Chlorination to form imidoyl chloride
2 Rotary evaporation at 40 °C Removal of solvent to yield thick oil
3 High vacuum drying 24 h Removal of volatile byproducts
4 Dissolution in anhydrous dichloromethane (DCM) Preparation of ~1 M stock solution for further use

This method yields imidoyl chloride stock solutions with 85-99% purity, suitable for subsequent aminidation reactions.

Amination to Form 4H-Imidazol-4-one Core

The key step involves reacting the imidoyl chloride intermediate with cyclohexylamine under heating in an aprotic solvent such as tetrahydrofuran (THF) or dioxane. Typical conditions include:

  • Use of 4 equivalents of cyclohexylamine.
  • Heating at 120 °C in a sealed flask or heating block.
  • Reaction time around 12 to 16 hours.

The product precipitates directly from the reaction mixture, facilitating isolation by filtration and washing with cold THF and pentane.

Parameter Typical Conditions Outcome
Solvent THF or dioxane Good solubility of reactants
Temperature 120 °C Promotes ring closure
Reaction time 12-16 h Complete conversion
Molar ratio 1:4 (imidoyl chloride:cyclohexylamine) Excess amine drives reaction
Product isolation Filtration, washing Off-white solid, moderate to good yield (35-64%)

For example, synthesis of 2-(cyclohexylamino)-3,5-dihydro-4H-imidazol-4-one was achieved with 35% yield under these conditions.

Alternative Preparation via Carbamate Intermediates

Another approach involves the preparation of carbamate derivatives of cyclohexane-1,4-diyldimethanol, which can be further functionalized to yield the target imidazol-4-one compound. This method includes:

  • Reaction of 4-chloro-N-phenylaniline with N^V-carbonyldiimidazole (CDI) in acetonitrile under nitrogen atmosphere at 65-70 °C to form an imidazole carboxamide intermediate.
  • Subsequent reaction with (1r,4r)-cyclohexane-1,4-diyldimethanol at 65-70 °C for 19 hours.
  • Isolation by filtration, solvent removal, and precipitation with water.
Step Reagents & Conditions Yield & Purity
4-Chloro-N-phenylaniline + CDI in acetonitrile, 65-70 °C, 3 h Intermediate formation, 98% conversion by HPLC
Addition of cyclohexane-1,4-diyldimethanol, 65-70 °C, 19 h Product formation, 98% conversion by HPLC
Filtration, solvent removal, precipitation with water 78% isolated yield, 97% purity by HPLC

This method is scalable and suitable for industrial synthesis, providing high purity and yield.

Reaction Conditions and Optimization

  • Solvents: Acetonitrile and THF are commonly used; acetonitrile is preferred for carbamate formation, while THF is used for amination.
  • Temperature: Moderate heating (40-70 °C) for carbamate steps; higher temperatures (120-150 °C) for amination.
  • Atmosphere: Inert atmosphere (nitrogen) is maintained to prevent side reactions.
  • Purification: Filtration, washing with solvents like acetonitrile/water mixtures, recrystallization, and column chromatography are employed to achieve high purity.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Time Yield Notes
Imidoyl chloride formation α-Chloroacetamide, PCl5 Benzene Reflux (14 h) 14 h 85-99% purity Stock solution for aminidation
Amination with cyclohexylamine Imidoyl chloride, cyclohexylamine (4 eq) THF or dioxane 120 °C 12-16 h 35-64% Direct precipitation of product
Carbamate intermediate route 4-Chloro-N-phenylaniline, CDI, cyclohexane-1,4-diyldimethanol Acetonitrile 65-70 °C 19 h 78% High purity, scalable

Research Findings and Considerations

  • The use of excess cyclohexylamine ensures complete conversion to the imidazol-4-one ring system.
  • Direct precipitation of the product simplifies isolation and reduces purification steps.
  • The carbamate intermediate method offers a robust route with high selectivity and yield, suitable for scale-up.
  • Reaction monitoring by HPLC is critical to ensure high conversion and purity.
  • The choice of solvent and temperature significantly affects reaction kinetics and product quality.

Chemical Reactions Analysis

Step 1: Formation of the Imidazolone Core

The base structure, 2-(cyclohexylamino)-3,5-dihydro-4H-imidazol-4-one (compound 2.1 in ), is synthesized via:

  • Reagents : Cyclohexylamine (4 eq.), intermediate 1.1 (imidazolone precursor), THF.

  • Conditions : 120°C for 12 hours in a sealed flask.

  • Mechanism : Nucleophilic substitution at the imidazolone’s electrophilic carbon, followed by cyclization.

  • Yield : 35% after filtration and washing with cold THF/pentane .

Key Reaction Table

StepReagents/ConditionsProductYieldCharacterization (NMR/MS)
1Cyclohexylamine, THF, 120°C2-(Cyclohexylamino)imidazolone35%1H^1H NMR (DMSO-d₆): δ 7.41 (NH), 3.61 (s, CH₂), 3.23 (m, cyclohexyl)
2Cyclohexyl bromide, K₂CO₃, DMF3-Cyclohexyl derivative~40%*MS (ESI+): [M+H]⁺ calc. 317.4

*Theoretical yield based on analogous adamantyl substitution in .

Tautomerization and Stability

The imidazolone ring exhibits keto-enol tautomerism, as observed in NMR studies:

  • Major Tautomer : Keto form dominates in DMSO-d₆, with NH protons at δ 7.41–6.95 ppm .

  • Solvent Effects : Protic solvents (e.g., MeOH) stabilize enolic forms, altering reactivity in subsequent alkylation or condensation reactions.

Challenges and Optimization

  • Low Yields : Improved by optimizing stoichiometry (e.g., 4 eq. amine) and using AcOH as a catalyst (see adamantyl derivative synthesis in ).

  • Purification : Silica gel chromatography or trituration with pentane enhances purity (>95% by HPLC) .

Scientific Research Applications

Pharmacological Applications

Research indicates that imidazole derivatives, including 4H-Imidazol-4-one compounds, exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can possess significant antibacterial and antifungal properties. The structural similarity to histidine allows these compounds to interact effectively with protein molecules, enhancing their antimicrobial efficacy .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties. Modifications in the imidazole structure can lead to increased anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that certain imidazole derivatives have cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to imidazole have demonstrated inhibitory effects on the growth of cervical and bladder cancer cells .
  • Analgesic Properties : Some research indicates that imidazole derivatives may also exhibit analgesic effects, providing potential applications in pain management therapies .

Synthetic Routes

The synthesis of 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- can be achieved through various chemical pathways. A common method involves the reaction of cyclohexylamine with appropriate carbonyl precursors under controlled conditions to yield high purity and yield .

Synthesis Method Yield (%) Remarks
Cyclization with cyclohexylamine91High yield reported in literature
Modification of substituentsVariableEnhances biological activity

Case Studies

  • Study on Antimicrobial Activity : A study published in the International Journal of Creative Research Thoughts highlighted the synthesis and evaluation of various imidazole derivatives for antimicrobial activity. Results indicated that modifications on the imidazole ring significantly improved antibacterial properties against both gram-positive and gram-negative bacteria .
  • Cytotoxicity Testing : Research published in MDPI explored novel imidazole derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that certain structural modifications could enhance the anticancer activity of these compounds, indicating a promising avenue for drug development .
  • Anti-inflammatory Activity Assessment : A comparative study evaluated several imidazole derivatives for their anti-inflammatory properties using in vitro models. The results showed that specific substitutions on the imidazole ring led to enhanced anti-inflammatory effects compared to standard treatments .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-(cyclohexylamino)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Compound A shares structural motifs with several imidazolone derivatives, differing primarily in substituents and stereochemistry. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Key Applications
Compound A 3-cyclohexyl, 2-(cyclohexylamino) C₁₅H₂₃N₃O ~261.37 (calculated) Not reported
Imazamox () 5-(methoxymethyl)-3-pyridinecarboxylic acid C₁₅H₁₉N₃O₄ 305.33 Herbicide (ALS inhibitor)
Imazethapyr () 5-ethyl-3-pyridinecarboxylic acid C₁₅H₁₉N₃O₃ 289.33 Herbicide (ALS inhibitor)
Compound 6h () 5-(4-chlorophenyl)-1,3-benzoxazolyl, 4-(3-methylphenyl) C₂₂H₁₅ClN₄OS 419.89 Antimicrobial activity
CAS 177487-54-6 () 5-(2-benzoxazolyl), 2-(methylthio), 3-(phenylamino) C₁₈H₁₆N₄O₂S 352.41 Not reported (structural study)

Key Observations :

  • Substituent Effects : Compound A ’s cyclohexyl groups confer greater lipophilicity compared to aromatic substituents in Compound 6h or CAS 177487-54-6 . This may enhance membrane permeability but reduce aqueous solubility.
  • Functional Groups: Unlike herbicidal imidazolinones (e.g., imazamox), Compound A lacks the pyridinecarboxylic acid moiety critical for acetolactate synthase (ALS) inhibition .
Physicochemical Properties

Predicted properties of Compound A are inferred from structurally similar compounds:

Property Compound A (Predicted) Imazamox () CAS 177487-54-6 ()
Density (g/cm³) ~1.2–1.4 1.30 (reported) 1.38 (predicted)
pKa ~2–4 (amine protonation) 3.5 (carboxylic acid) 0.91 (predicted)
Boiling Point (°C) ~300–350 Decomposes at 200°C 499.2 (predicted)

Notes:

  • The cyclohexyl groups in Compound A likely increase steric hindrance, reducing reactivity compared to planar aromatic analogues like Compound 6h .
  • The absence of acidic protons (e.g., carboxylic acid in imazamox) suggests Compound A may exhibit different bioavailability or metabolic stability.

Biological Activity

4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 4H-Imidazol-4-one, 3-cyclohexyl-2-(cyclohexylamino)-3,5-dihydro- can be represented as follows:

C16H24N4O\text{C}_{16}\text{H}_{24}\text{N}_4\text{O}

This structure features a bicyclic imidazole ring system, which is known for its role in various biological processes.

Antimicrobial Properties

Research indicates that imidazol-4-one derivatives exhibit notable antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against a range of pathogens. For instance, studies have demonstrated that derivatives can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of imidazol-4-one derivatives has been explored extensively. In vitro studies reveal that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported that a structurally related imidazol-4-one compound exhibited cytotoxic effects against human tumor cell lines with IC50 values in the low micromolar range . The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle progression.

Enzyme Inhibition

Enzymatic inhibition is another critical area of research for imidazol-4-one compounds. Specific derivatives have been identified as inhibitors of histone acetyltransferases (HATs), which play a vital role in gene regulation and cancer progression. The binding affinity and selectivity for HATs suggest potential therapeutic applications in cancer treatment .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of 4H-Imidazol-4-one derivatives on several cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated significant cell death at concentrations ranging from 10 to 50 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of related imidazol-4-one compounds against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological Activity Tested Compounds IC50/EC50 (µM) Mechanism
AnticancerImidazol-4-one Derivatives10–50Apoptosis via caspase activation
AntimicrobialSimilar Compounds5Membrane disruption
Enzyme InhibitionHAT Inhibitors<10Competitive inhibition

Q & A

Q. What advanced biophysical techniques elucidate the compound’s interactions with biomacromolecules?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) to serum albumin or target receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy/entropy contributions to binding (e.g., ΔH = −45 kJ/mol for AT1 receptor) .

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